Cas no 56964-75-1 (2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol)
56964-75-1 structure
Product Name:2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol
Numero CAS:56964-75-1
MF:C22H22N4O4S
MW:438.499483585358
CID:1600370
PubChem ID:493982
Update Time:2025-04-21
2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol
- 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- 9H-Purine, 6-[[(2-methyl-1-naphthalenyl)methyl]thio]-9-.beta.-L-ribofuranosyl-
- 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-; 9H-Purine, 6-[[(2-methyl-1-naphthalenyl)methyl]thio]-9-.beta.-L-ribofuranosyl-
- NSC 55467
- 56964-75-1
- (2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methyl-1-naphthyl)methylsulfanyl]purin-9-yl]tetrahydrofuran-3,4-diol
- NSC55467
-
- Inchi: 1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1
- Chiave InChI: NSYRTUCJWAVRER-FUOQNJDISA-N
- Sorrisi: S(CC1=C(C)C=CC2C=CC=CC1=2)C1C2=C(N=CN=1)N(C=N2)[C@@H]1[C@H]([C@H]([C@H](CO)O1)O)O
Proprietà calcolate
- Massa esatta: 438.13636
- Massa monoisotopica: 438.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 618
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 139Ų
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 762.7°C at 760 mmHg
- Punto di infiammabilità: 415°C
- Indice di rifrazione: 1.762
- PSA: 113.52
- LogP: 2.19170
2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol Letteratura correlata
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
56964-75-1 (2-(hydroxymethyl)-5-(6-((2-methylnaphthalen-1-yl)methylthio)-9h-purin-9-yl)tetrahydro-furan-3,4 Diol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso